MT1 BET inhibitor
Übersicht
Beschreibung
MT1 is a bivalent chemical probe of BET bromodomains . BET inhibitors are a class of drugs that reversibly bind the bromodomains of Bromodomain and Extra-Terminal motif (BET) proteins BRD2, BRD3, BRD4, and BRDT, and prevent protein-protein interaction between BET proteins and acetylated histones and transcription factors .
Synthesis Analysis
MT1 is an intramolecular bivalent BRD4 binder that is more than 100-fold more potent in cellular assays than the corresponding monovalent antagonist, JQ1 . The design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors are discussed .Molecular Structure Analysis
The molecular weight of MT1 is 1,134.203 and its chemical formula is C54H66Cl2N10O9S2 . It is a potent and BET-selective thieno-1,4-diazepine that binds the critical asparagine via a methyl-triazole moiety .Physical And Chemical Properties Analysis
The IC50 of MT1 for BRD4 is 0.789 nM . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
1. Potent Binding and Cellular Assays
MT1, as a bivalent BET bromodomain inhibitor, demonstrates potent binding to protein targets, especially to the BET family of transcriptional coactivators. This results in over 100-fold more potency in cellular assays compared to monovalent antagonists, significantly delaying leukemia progression in mouse models (Tanaka et al., 2016).
2. Effect on Mesenchymal Stem Cells and WNT Signaling
MT1's effects extend beyond cancer cells to mesenchymal stem cells (MSCs), where it inhibits growth and affects gene expression related to self-renewal, cell cycle, and mitosis. This could have implications on the regenerative potential of MSCs and suggests careful evaluation of BET inhibitors in cancer therapy (Alghamdi et al., 2016).
3. Resistance Mechanisms in Cancer
In prostate cancer, SPOP mutations lead to BET protein stabilization and AKT–mTORC1 activation, causing resistance to BET inhibitors. This indicates the need for combining BET inhibitors with AKT inhibitors in SPOP-mutant prostate cancer (Zhang et al., 2017).
4. Autophagy and Resistance in Leukemia Stem Cells
In acute myeloid leukemia (AML), MT1 can lead to prosurvival autophagy in leukemia stem cells, contributing to resistance. Targeting the AMPK/ULK1 pathway or inhibiting autophagy could be effective against this resistance (Jang et al., 2016).
5. Sensitization in Ewing Sarcoma
IGF1R inhibitors can synergistically increase the sensitivity of Ewing sarcoma cells to BET inhibitors, suggesting a new combination therapy approach for treating advanced Ewing sarcoma (Loganathan et al., 2019).
6. Pancreatic Cancer Growth and Resistance
PES1 interaction with BRD4 enhances c-Myc expression in pancreatic cancer cells, promoting cell growth and contributing to BET inhibitor resistance. Targeting PES1 with CDK5 inhibitors might help overcome this resistance (Jin et al., 2019).
7. Anti-Tumor Immunity in Ovarian Cancer
BET bromodomain inhibition suppresses PD-L1 expression, limiting tumor progression in ovarian cancer and enhancing anti-tumor cytotoxic T-cell activity (Zhu et al., 2016).
8. BET Inhibition in Melanoma
BET inhibitors target SPP1, a driver of melanoma progression, via the noncanonical NF-κB/SPP1 pathway. This provides a novel mechanism for suppressing melanoma progression with BET inhibitors (Deng et al., 2020).
9. Overcoming Resistance in Breast Cancer
In breast cancer, resistance to BET inhibitors can be overcome by inhibiting the mitotic kinase PLK1, which effectively reduces cell proliferation and induces apoptosis in BETi-resistant cells (Nieto-Jiménez et al., 2020).
10. BET Inhibition in Acute Lymphoblastic Leukemia
JQ1, a BET inhibitor, significantly reduces the viability of B-cell acute lymphoblastic leukemia (B-ALL) cell lines, particularly those with CRLF2 rearrangements. It targets both MYC and IL7R, leading to downregulation of these key genes (Ott et al., 2012).
Wirkmechanismus
BET inhibitors work by displacing BRD4 out of super-enhancer regions, which has a significant impact on vital pathways in cancerous cells . The inhibition of c-Myc function by MT1 was molecularly corroborated by the de-repression of Protein Kinase D1 (PrKD) and increased phosphorylation of PrKD substrate proteins .
Safety and Hazards
Zukünftige Richtungen
Combining BET inhibitors with other anticancer drugs and innovative next-generation agents holds great potential for advancing the effective targeting of BET proteins as a promising anticancer strategy . The investigation of specific biomarkers for predicting the efficacy and resistance of BET inhibitors is needed to fully realize their therapeutic potential in the clinical setting .
Eigenschaften
CAS-Nummer |
2060573-82-0 |
---|---|
Molekularformel |
C54H66Cl2N10O9S2 |
Molekulargewicht |
1134.203 |
IUPAC-Name |
N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide) |
InChI |
InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 |
InChI-Schlüssel |
JNSLBXJNVHYNNW-CXNSMIOJSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MT1; MT-1; MT 1; Bis-CPI203-PEG7; Bis-CPI-203-PEG7; (Bis-CPI203)-PEG7; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.